molecular formula C23H50ClN B14546368 N,N,N-Trimethyl-2-octyldodecan-1-aminium chloride CAS No. 62281-04-3

N,N,N-Trimethyl-2-octyldodecan-1-aminium chloride

Cat. No.: B14546368
CAS No.: 62281-04-3
M. Wt: 376.1 g/mol
InChI Key: MESABLCBWNEXFC-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-2-octyldodecan-1-aminium chloride is a quaternary ammonium compound. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethyl-2-octyldodecan-1-aminium chloride can be synthesized through the quaternization of tertiary amines with alkyl halides. The reaction typically involves the use of a tertiary amine, such as N,N-dimethyloctylamine, and an alkyl halide, such as dodecyl chloride. The reaction is carried out in an organic solvent, such as toluene or chloroform, under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the mixing of reactants in a controlled environment, followed by purification steps such as filtration and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-octyldodecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions often include aqueous or organic solvents at moderate temperatures.

    Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.

Major Products Formed

The major products formed from these reactions include various substituted ammonium compounds and salts, depending on the nature of the nucleophile or ion-exchange partner.

Scientific Research Applications

N,N,N-Trimethyl-2-octyldodecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed in cell culture and molecular biology for its surfactant properties, aiding in the lysis of cells and the extraction of cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-octyldodecan-1-aminium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function. These interactions are primarily driven by electrostatic forces and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain.

    Cetyltrimethylammonium chloride: Contains a longer alkyl chain, leading to different surfactant properties.

    Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.

Uniqueness

N,N,N-Trimethyl-2-octyldodecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both emulsification and antimicrobial activity.

Properties

CAS No.

62281-04-3

Molecular Formula

C23H50ClN

Molecular Weight

376.1 g/mol

IUPAC Name

trimethyl(2-octyldodecyl)azanium;chloride

InChI

InChI=1S/C23H50N.ClH/c1-6-8-10-12-14-15-17-19-21-23(22-24(3,4)5)20-18-16-13-11-9-7-2;/h23H,6-22H2,1-5H3;1H/q+1;/p-1

InChI Key

MESABLCBWNEXFC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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